molecular formula C9H6N4OS2 B2686620 7-sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 850762-07-1

7-sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2686620
CAS No.: 850762-07-1
M. Wt: 250.29
InChI Key: BGGMYZIFIPZSHS-UHFFFAOYSA-N
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Description

7-Sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS: 850762-07-1) is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a thiophen-2-yl group at position 2 and a sulfanyl (-SH) group at position 5. Its molecular formula is C₉H₆N₄OS₂, with a molecular weight of 250.30 g/mol .

Key structural attributes include:

  • SMILES: C1=CSC(=C1)C2=NN3C(=C2)C(=O)NNC3=S
  • InChIKey: BGGMYZIFIPZSHS-UHFFFAOYSA-N .

Predicted physicochemical properties (e.g., collision cross-section values for adducts) suggest moderate polarity, with CCS values ranging from 150.5 Ų ([M+H]⁺) to 164.0 Ų ([M+Na]⁺) . The compound is commercially available for research purposes, priced at €493.00/100mg (CymitQuimica) .

Properties

IUPAC Name

7-sulfanylidene-2-thiophen-2-yl-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS2/c14-8-6-4-5(7-2-1-3-16-7)12-13(6)9(15)11-10-8/h1-4H,(H,10,14)(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGMYZIFIPZSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=C2)C(=O)NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850762-07-1
Record name 7-sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives with hydrazine and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as toluene and catalysts like ytterbium(III) triflate to enhance the yield and selectivity of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to ensure consistent and high-yield production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfhydryl group (-SH) at position 7 exhibits strong nucleophilicity, enabling alkylation and arylation reactions:

Reaction TypeReagents/ConditionsProductKey Observations
Alkylation R-X (alkyl halides), K₂CO₃, DMF, 60°C7-Alkylthio derivativesHigher yields with primary alkyl halides.
Arylation Aryl boronic acids, Pd(OAc)₂, SPhos7-Arylthio analogsSuzuki-Miyaura coupling achieves C-S bond formation.
Heterocycle Conjugation Chloromethyl-furan, DCM, RTFuran-linked derivativesEnhances π-conjugation for optoelectronic studies.

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes regioselective electrophilic substitution, primarily at the 5-position:

Reaction TypeReagents/ConditionsProductNotes
Nitration HNO₃/H₂SO₄, 0–5°C5-Nitro-thiophene derivativeRequires low temperatures to avoid ring oxidation.
Halogenation NBS, AIBN, CCl₄, reflux5-Bromo-thiophene analogRadical-initiated bromination preferred.
Sulfonation ClSO₃H, CH₂Cl₂, −10°CThiophene-5-sulfonic acidLimited by triazinone ring stability.

Oxidation of the Sulfanyl Group

Controlled oxidation converts the -SH group to sulfonic acids or disulfides:

Oxidizing AgentConditionsProductApplication
H₂O₂ (30%)AcOH, 50°C, 2 hrs7-Sulfonic acid derivativeEnhances water solubility for bioassays.
I₂, KIEtOH, RT, 12 hrsDisulfide dimerReversible under reducing conditions.
KMnO₄H₂O, 80°C, 1 hrOver-oxidation to SO₃HNon-selective; degrades thiophene.

Functionalization of the Triazinone Ring

The pyrazolo-triazinone core participates in cycloadditions and ring-opening reactions:

Reaction TypeReagents/ConditionsProductSelectivity Notes
Diels-Alder Maleic anhydride, toluene, 110°CFused bicyclic adductElectron-deficient dienophile required .
Ring-Opening NH₂NH₂, EtOH, refluxPyrazole-urea intermediatePreserves thiophene integrity.
Cross-Coupling Pd(dba)₂, XPhos, aryl iodides4-Aryl-substituted triazinonesPosition 4 is most reactive for Pd catalysis.

Photochemical Reactions

UV irradiation induces unique reactivity due to the conjugated system:

ConditionsOutcomeMechanistic Insight
UV (365 nm), O₂Singlet oxygen generationPhotosensitizer potential in PDT .
UV (254 nm), Ar[2+2] Cycloaddition with alkenesForms strained cyclobutane derivatives.

Biological Derivatization

Enzyme-mediated modifications highlight its drug-discovery potential:

EnzymeSubstrateProductBioactivity
Cytochrome P450Hydroxylation at C66-Hydroxy metaboliteEnhanced metabolic stability.
GST (Glutathione Transferase)Conjugation with glutathioneGS-AdductDetoxification pathway analysis.

Key Research Findings

  • Suzuki Coupling Efficiency : Aryl boronic acids with electron-withdrawing groups (e.g., -NO₂) achieve >80% yield in 7-arylthio derivatives.

  • Acid Sensitivity : The triazinone ring undergoes hydrolysis under strong acidic conditions (pH < 2), limiting synthetic utility.

  • Thermal Stability : Decomposition occurs above 250°C, confirmed by TGA-DSC analysis.

This compound’s multifunctional reactivity positions it as a versatile scaffold for developing kinase inhibitors, antimicrobial agents, and photoactive materials. Further studies should explore enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

Anti-inflammatory Applications

The compound has been identified as a potential cyclooxygenase-2 (COX-2) inhibitor , which is crucial in the development of anti-inflammatory drugs. COX-2 is an enzyme that plays a significant role in inflammation and pain pathways. Research indicates that pyrazole derivatives, including those similar to 7-sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one, exhibit significant COX-2 selectivity and reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .

Case Studies:

  • A study by Bekhit et al. demonstrated that a series of pyrazole derivatives showed promising in vitro COX inhibition and anti-inflammatory potency in vivo. Among these compounds, several exhibited better selectivity for COX-2 over COX-1, indicating their potential as safer alternatives to existing NSAIDs .

Anticancer Properties

The compound has also been explored for its anticancer potential . Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings:

  • In a study assessing the anticancer activity of various pyrazole derivatives against different cancer cell lines, compounds structurally related to this compound showed significant cytotoxic effects. The mechanisms involved include the modulation of signaling pathways associated with cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . Research indicates that pyrazole derivatives possess broad-spectrum antimicrobial properties.

Case Studies:

  • A study highlighted the antibacterial activity of various fused pyrazolo derivatives against common bacterial strains. The results suggested that modifications in the pyrazole structure could enhance antimicrobial efficacy .

Mechanism of Action

The mechanism by which 7-sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
7-Sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one C₉H₆N₄OS₂ 250.30 Thiophen-2-yl, sulfanyl Predicted CCS: 150.5 Ų ([M+H]⁺); research use
Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CID 585782) C₅H₄N₄O 148.11 None (parent scaffold) Simpler core; used as a synthetic intermediate
5-Phenyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK55) C₁₅H₁₀N₄OS 310.34 Thiophen-2-yl, phenyl Antimicrobial activity (spectral data available)
2-(4-Methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one C₁₁H₈N₄O₂ 236.21 4-Methoxyphenyl High purity (95%); potential in medicinal chemistry
2-(Naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one C₁₄H₁₀N₄O 250.26 Naphthalen-1-yl Lab research; no reported bioactivity
7-{[(4-Methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo... C₁₇H₁₄N₄OS₂ 354.45 Thiophen-2-yl, 4-methylbenzyl sulfanyl Higher molecular weight; commercial availability

Structural and Functional Insights

Core Modifications: The parent scaffold Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CID 585782) lacks substituents, making it less sterically hindered but also less reactive.

Substituent Effects: Thiophen-2-yl Group: Present in both the target compound and MK55 , this group contributes to π-stacking interactions. However, MK55’s pyrazolo-pyrimidinone core differs in ring fusion, likely altering its electronic profile and bioactivity. Sulfanyl vs. Alkylsulfanyl: The target compound’s -SH group (vs. the 4-methylbenzyl sulfanyl in ) offers higher redox activity but lower stability due to susceptibility to oxidation.

Physicochemical Properties :

  • Molecular Weight : The target compound (250.30 g/mol) is lighter than analogs like C₁₉H₁₁F₃N₆O₂S₂ (476.45 g/mol, ), suggesting better membrane permeability.
  • Collision Cross-Section : The target’s CCS (150.5 Ų for [M+H]⁺) is smaller than that of bulkier derivatives (e.g., 164.0 Ų for [M+Na]⁺ in ), indicating a more compact structure.

Biological Activity :

  • While direct bioactivity data for the target compound is lacking, structurally related compounds (e.g., MK55 and triazolopyrimidines in ) show antimicrobial properties. The sulfanyl group in the target may enhance binding to thiol-containing enzymes, analogous to compound 9 in , which features a thioxo group.

Synthetic Accessibility :

  • The target compound is synthesized via routes similar to those in , involving condensation of thiophene derivatives and sulfanylating agents. In contrast, trifluoromethyl-containing analogs (e.g., ) require more complex oxadiazole intermediates.

Biological Activity

7-Sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its anticancer and antidiabetic effects, based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N6O4S2C_{20}H_{16}N_{6}O_{4}S_{2} with a molecular weight of 468.52 g/mol. The compound features a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC20H16N6O4S2
Molecular Weight468.52 g/mol
LogP4.267
Water Solubility (LogSw)-4.30
Acid Dissociation Constant (pKa)9.83

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been included in various screening libraries targeting cancer therapies. For instance, it is part of an Anticancer Library which includes over 62,000 compounds aimed at identifying new cancer treatments .

Case Studies

  • In Vitro Studies : In vitro evaluations have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
  • Mechanism of Action : The compound's biological activity is believed to stem from its ability to interact with cellular targets involved in cell cycle regulation and apoptosis. Studies suggest that it may inhibit key enzymes responsible for cancer cell proliferation .

Antidiabetic Activity

Emerging research also indicates that this compound may possess antidiabetic properties.

Mechanistic Insights

A recent study evaluated the compound's effect on α-glucosidase inhibition. The results showed that it could significantly lower postprandial blood glucose levels in animal models. The compound demonstrated an IC50 value significantly lower than that of acarbose, a standard antidiabetic drug .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, refluxing precursors like 3-amino-4-triazolyl furazan derivatives with electrophilic agents (e.g., 2,5-dimethoxytetrahydrofuran) in acetic acid, followed by extraction with CH₂Cl₂ and purification via SiO₂ chromatography . Optimization focuses on solvent choice (polar vs. non-polar), reaction time (1–3 hours), and stoichiometric ratios (1:1–1:2 molar ratios) to maximize yield. Monitoring via TLC or HPLC ensures intermediate purity.

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze aromatic protons (δ 6.8–8.2 ppm for thiophene and pyrazole rings) and sulfanyl (-SH) protons (broad singlet near δ 3.5–4.5 ppm). Compare experimental shifts with DFT-calculated values to validate assignments .
  • IR Spectroscopy : Confirm the presence of C=O (1680–1720 cm⁻¹), N-H (3200–3400 cm⁻¹), and C-S (650–750 cm⁻¹) stretches. Discrepancies between experimental and theoretical spectra may indicate tautomeric forms or impurities .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular dynamics) are effective for predicting the reactivity and tautomeric equilibria of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model tautomeric forms (e.g., thione vs. thiol). Calculate Gibbs free energy differences (<5 kcal/mol suggests equilibrium) and Fukui indices to identify nucleophilic/electrophilic sites .
  • Reaction Path Search : Apply quantum chemical reaction path algorithms (e.g., GRRM) to simulate intermediates in sulfanyl-group substitution reactions. Validate with experimental kinetics (e.g., Arrhenius plots) .

Q. How can contradictory spectral or crystallographic data (e.g., bond-length discrepancies) be resolved?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference experimental data (X-ray diffraction bond lengths) with computational models. For example, deviations >0.05 Å in C-S bonds may arise from dynamic effects or lattice packing .
  • Error Propagation : Use statistical tools (e.g., Monte Carlo simulations) to quantify uncertainties in crystallographic refinement or NMR peak fitting .

Q. What advanced separation techniques (e.g., membrane filtration, HPLC) are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • HPLC : Employ C18 reverse-phase columns with acetonitrile/water gradients (70:30 to 90:10) at 1 mL/min. Adjust pH (2–4) to suppress sulfanyl-group ionization and improve peak resolution .
  • Membrane Separation : Use nanofiltration membranes (MWCO 300–500 Da) to remove low-MW byproducts. Validate purity via LC-MS .

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) accelerate reaction optimization for derivatives of this compound?

  • Methodological Answer :

  • Smart Laboratories : Integrate AI with robotic liquid handlers to screen solvent/reagent combinations. Use real-time feedback loops to adjust parameters (e.g., temperature, stoichiometry) .
  • Virtual Screening : Train neural networks on existing reaction datasets to predict optimal conditions (e.g., 80% accuracy for yield >70% under anhydrous conditions) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental electronic spectra (e.g., UV-Vis absorption maxima)?

  • Methodological Answer :

  • Solvent Effects : Re-calculate TD-DFT spectra with implicit solvent models (e.g., PCM for ethanol). Shifts >20 nm often arise from solvent polarity or hydrogen bonding .
  • Vibronic Coupling : Include Franck-Condon factors in simulations to account for vibrational fine structure missing in rigid computational models .

Experimental Design Considerations

Q. What safety protocols are critical when handling sulfanyl-containing derivatives in high-temperature reactions?

  • Methodological Answer :

  • Ventilation : Use fume hoods with >100 ft/min face velocity to mitigate H₂S release during thermal decomposition .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and aprons resistant to acetic acid (common solvent) .

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